molecular formula C7H3BrFNO4 B1652864 2-Bromo-6-fluoro-4-nitrobenzoic acid CAS No. 1610060-59-7

2-Bromo-6-fluoro-4-nitrobenzoic acid

Cat. No.: B1652864
CAS No.: 1610060-59-7
M. Wt: 264.00
InChI Key: RLLZDZKCCNTZDW-UHFFFAOYSA-N
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Description

“2-Bromo-6-fluoro-4-nitrobenzoic Acid” is a halogenated derivative of benzoic acid . It can be used for the synthesis of various pharmaceutical compounds, such as amino acid derivatives acting as anticoagulants .


Synthesis Analysis

The synthesis of nitro compounds can be achieved in several ways, including the direct substitution of hydrocarbons with nitric acid . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase . Amination of 2-bromo-4-fluorobenzoic acid with aniline is reported to yield N-phenyl-4-fluoro-anthranilic acid .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H3BrFNO4 . The molecular weight is 264.01 .


Chemical Reactions Analysis

2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Scientific Research Applications

Organic Synthesis and Chemical Building Blocks

Halogenated nitrobenzoic acids serve as versatile intermediates in organic synthesis, offering pathways to a diverse range of heterocyclic compounds and polymers. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been highlighted as a multireactive building block that facilitates the synthesis of substituted nitrogenous heterocycles, including benzimidazoles, benzotriazoles, and quinoxalinones, via polymer-supported synthesis techniques (Křupková et al., 2013). This example underscores the potential of 2-Bromo-6-fluoro-4-nitrobenzoic acid in similar synthetic applications, where its unique substitution pattern could lead to novel chemical entities or materials.

Materials Science and Sensitization of Lanthanide(III) Ions

In materials science, derivatives of nitrobenzoic acids have been investigated for their role in the sensitization of lanthanide(III) ions in dinuclear complexes, affecting the photoluminescence properties of materials. Such studies are crucial for the development of new materials with specific optical properties, which can be used in sensors, displays, and biomedical imaging (Casanovas et al., 2019). The structural and electronic characteristics of this compound might make it a candidate for similar research, exploring its potential in modulating the optical properties of materials through molecular engineering.

Biochemistry and Enzymatic Studies

In biochemistry, nitrobenzoic acid derivatives have been used as substrates or inhibitors in enzymatic studies to understand the mechanism of action of various enzymes or to develop biosensors. For example, the synthesis and application of compounds for fluorimetric determination of amino acids demonstrate the utility of nitrobenzoic acid derivatives in biochemical assays and analytical chemistry (Imai & Watanabe, 1981). While this compound itself may not have been directly studied in this context, its structural analogs suggest potential applications in developing novel biochemical assays or in the study of protein-ligand interactions.

Safety and Hazards

The safety data sheet for a similar compound, “4-Nitrobenzoic Acid”, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting the substance in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

Biochemical Analysis

Biochemical Properties

2-Bromo-6-fluoro-4-nitrobenzoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to enhance the binding of insulin to adipocytes . This interaction suggests that this compound may influence insulin signaling pathways, potentially affecting glucose metabolism and energy homeostasis.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with insulin receptors on adipocytes can lead to changes in glucose uptake and lipid metabolism . Additionally, its nitro group may participate in redox reactions, impacting oxidative stress levels within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s bromine and fluorine atoms may facilitate halogen bonding, enhancing its binding affinity to target proteins. Furthermore, the nitro group can undergo reduction, generating reactive intermediates that modulate gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products may exhibit different biochemical activities . Long-term exposure to the compound can lead to cumulative effects on cellular processes, necessitating careful monitoring in experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses may enhance insulin sensitivity and glucose metabolism, while high doses could induce toxic or adverse effects. Threshold effects have been observed, where a specific dosage range elicits maximal biochemical responses without causing toxicity . Understanding these dosage-dependent effects is crucial for optimizing the compound’s therapeutic potential and minimizing risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation. The compound’s nitro group can undergo reduction, forming amino derivatives that participate in further metabolic reactions. These metabolic pathways influence the compound’s overall biochemical activity and its impact on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be actively transported into adipocytes, where it exerts its effects on insulin signaling and glucose metabolism .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it modulates cellular functions. Its localization can affect its activity and function, highlighting the importance of understanding its subcellular dynamics .

Properties

IUPAC Name

2-bromo-6-fluoro-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO4/c8-4-1-3(10(13)14)2-5(9)6(4)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLZDZKCCNTZDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)O)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601291143
Record name 2-Bromo-6-fluoro-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601291143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1610060-59-7
Record name 2-Bromo-6-fluoro-4-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1610060-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-fluoro-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601291143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-6-fluoro-4-nitrobenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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